molecular formula C19H18N2O3S2 B6476907 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide CAS No. 2640972-22-9

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B6476907
CAS No.: 2640972-22-9
M. Wt: 386.5 g/mol
InChI Key: MRVOYYNEYMCIHP-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide: is an organic compound that features a bithiophene moiety and a methoxyphenyl group connected through an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.

    Attachment of the Ethyl Linker: The bithiophene moiety is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the Ethanediamide Linkage: The ethyl-linked bithiophene is reacted with 4-methoxyphenylamine and an appropriate coupling reagent to form the ethanediamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale coupling reactions using palladium-catalyzed cross-coupling techniques, such as Suzuki or Stille coupling, to form the bithiophene unit. The subsequent steps are scaled up using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide: can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanediamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Amines derived from the ethanediamide linkage.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide depends on its specific application:

    In biological systems: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    In materials science: The bithiophene moiety contributes to the electronic properties, facilitating charge transport in organic electronic devices.

Comparison with Similar Compounds

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide: can be compared with other bithiophene derivatives:

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-hydroxyphenyl)ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-chlorophenyl)ethanediamide: Contains a chloro group, potentially affecting its electronic properties and applications in materials science.

These comparisons highlight the unique features of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide , such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-24-14-6-4-13(5-7-14)21-19(23)18(22)20-11-10-15-8-9-17(26-15)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVOYYNEYMCIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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